![molecular formula C19H26I3N3O9 B1672079 イオヘキソール CAS No. 66108-95-0](/img/structure/B1672079.png)
イオヘキソール
概要
説明
イオヘキソールは、医療画像診断で広く用いられている非イオン性水溶性ヨード造影剤です。低浸透圧性と低全身毒性を持ち、様々な放射線診断に好んで用いられています。 イオヘキソールは、コンピュータ断層撮影(CT)スキャン、血管造影、脊髄造影などで、体内構造の可視化を高めるために一般的に使用されています .
製造方法
合成経路と反応条件
イオヘキソールの合成には、イソフタル酸誘導体のヨウ素化から始まる複数の工程が含まれています。主な工程は以下のとおりです。
ヨウ素化: イソフタル酸をヨウ素化することで、5-アミノ-2,4,6-トリヨードイソフタル酸ジクロリドが生成されます。
アミド化: ヨウ素化された化合物を次に、N,N-ジメチルアセトアミドとアセチルクロリドと反応させると、中間体が生成されます。
水酸化: この中間体は、塩基の存在下で3-アミノ-1,2-プロパンジオールとさらに反応させると、最終生成物であるイオヘキソールが生成されます
工業生産方法
イオヘキソールの工業生産では、同様の合成経路が用いられますが、収率と純度を高めるように最適化されています。このプロセスには以下の工程が含まれます。
反応物の混合: 5-アミノ-2,4,6-トリヨードイソフタル酸ジクロリド、アセチルクロリド、N,N-ジメチルアセトアミドを混合して反応混合物を作成します。
反応条件の維持: 反応混合物は、反応が完全に完了するように、制御された条件下で維持されます。
分離と精製: 最終生成物であるイオヘキソールは、沈殿により分離され、イオン交換樹脂を用いて精製することで不純物が除去されます
化学反応解析
反応の種類
イオヘキソールは、ヨウ素原子の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応も起こす可能性があります。
一般的な試薬と条件
置換反応: イオヘキソールは求核剤と反応して、ヨウ素原子を置換することが可能です。
酸化反応: 強力な酸化剤は、イオヘキソールを酸化して、脱ヨウ素化生成物を生成することができます。
生成される主要な生成物
科学的研究の応用
Iohexol is a nonionic, water-soluble contrast agent containing iodine, used to enhance X-ray (radiographic) imaging . It allows for visualization of blood vessels, the spinal canal, and other body structures by blocking X-rays and producing opacity in the areas it passes through .
Scientific Research Applications
Iohexol is used in scientific research for various applications, including:
- In vivo X-ray computed tomography (CT) imaging: Poly(iohexol) nanoparticles have been used as contrast agents for in vivo X-ray computed tomography (CT) imaging . These nanoparticles exhibit protracted retention within the tumor bed and increase CT contrast, which allows for improved diagnostic accuracy over a broad time frame without multiple administrations .
- Quantitative CT studies: Poly(iohexol) nanoparticles can function as contrast agents for quantitative CT studies. A linear correlation between nanoparticle concentration and CT attenuation has been observed .
- Coronary CTA: Deep learning reconstruction with Iohexol-240 contrast media is preferable to hybrid IR with Iohexol-300 contrast media in coronary CTA .
- Assess the Health Impact: Iohexol has been found in source waters .
Iohexol Brand Names
作用機序
イオヘキソールは、体がX線を透過する際にX線を遮断することで、ヨウ素を含まない構造物と比較して、ヨウ素を含む構造物を可視化することができます。生成される不透明度は、X線の経路におけるヨード造影剤の濃度と量に正比例します。 投与後、イオヘキソールは脳脊髄液(CSF)または血液中に拡散し、頭部のクモ膜下腔、脊髄管、その他の体内構造の可視化を高めます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:
Iodination: 5-amino-2,4,6-triiodoisophthalic acid dichloride is prepared by iodinating isophthalic acid.
Amidation: The iodinated compound is then reacted with N,N-dimethylacetamide and acetyl chloride to form an intermediate.
Hydroxylation: The intermediate is further reacted with 3-amino-1,2-propanediol in the presence of a base to form the final product, iohexol
Industrial Production Methods
Industrial production of iohexol follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Combining reactants: 5-amino-2,4,6-triiodoisophthalic acid dichloride, acetyl chloride, and N,N-dimethylacetamide are combined to form a reaction mixture.
Maintaining reaction conditions: The reaction mixture is maintained under controlled conditions to ensure complete reaction.
Isolation and purification: The final product, iohexol, is isolated by precipitation and purified using ion-exchange resins to remove impurities
化学反応の分析
Types of Reactions
Iohexol primarily undergoes substitution reactions due to the presence of iodine atoms. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Iohexol can react with nucleophiles, leading to the substitution of iodine atoms.
Oxidation reactions: Strong oxidizing agents can oxidize iohexol, leading to the formation of deiodinated products.
Reduction reactions: Reducing agents can reduce iohexol, affecting the iodine atoms and altering its structure
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and other polar by-products, depending on the reaction conditions .
類似化合物との比較
イオヘキソールは、イオーバーソールやイオジキサノールなどの他の非イオン性ヨード造影剤と比較されます。これらの化合物は、類似した特性を持っていますが、浸透圧性、毒性、特定の用途が異なります。
イオーバーソール: イオヘキソールと類似していますが、化学構造がわずかに異なるため、用途や副作用が異なります。
イオジキサノール: 等浸透圧性であるため、副作用のリスクが高い患者に適しています.
生物活性
Iohexol is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity extends beyond mere imaging, influencing various physiological processes and cellular responses. This article explores the biological activity of iohexol, focusing on its cytotoxic effects, pharmacokinetics, and its role as a marker in clinical assessments.
Cytotoxic Effects of Iohexol
Recent studies have highlighted the cytotoxic potential of iohexol on human mesenchymal stem cells (MSCs). A study examined the effects of iohexol at varying concentrations and exposure durations, revealing a time- and concentration-dependent cytotoxic response. Key findings include:
- Short-term Exposure : A 30-minute exposure to iohexol did not significantly affect MSC viability.
- Extended Exposure : Prolonged exposure (4 hours) at concentrations of 50% or higher resulted in substantial decreases in cell viability and alterations in gene expression related to cell function .
Table 1: Cytotoxicity Study Results
Diluted Stock Concentrations | Final Experimental Concentration | Final Iodine Content (mg/ml) |
---|---|---|
100% | 80% | 240 |
50% | 40% | 120 |
25% | 20% | 60 |
12.5% | 10% | 30 |
0% | 0% | 0 |
This table summarizes the experimental concentrations used to assess the cytotoxic effects of iohexol on MSCs, indicating that higher concentrations lead to more significant cytotoxic effects .
Pharmacokinetics and Clearance
Iohexol is also utilized for estimating glomerular filtration rate (GFR), which is crucial for assessing kidney function. The pharmacokinetics of iohexol have been extensively studied, with findings suggesting that it is freely filtered through the glomerulus due to its low protein binding (approximately 1.5%) and molecular weight of 821 Da .
A recent case study employed a hybrid machine learning approach to improve iohexol clearance estimation, demonstrating the compound's utility in clinical settings. The study involved simulated profiles to derive reference clearance values and assessed various sampling strategies for optimal results .
Use as a Marker for Intestinal Permeability
Iohexol has emerged as a reliable marker for assessing intestinal permeability (IP). Its advantages include being non-radioactive, well-tolerated, and easily detectable. A study indicated that iohexol permeability was significantly lower in control groups compared to treatment groups exposed to chemotherapeutic agents, thus demonstrating its potential as an IP marker .
Table 2: Iohexol Permeability Results
Treatment Group | Iohexol Permeability (%) |
---|---|
Control | 0.47 ± 0.18 |
5-FU | 1.55 ± 1.46 |
Oxaliplatin | 2.61 ± 1.45 |
Irinotecan | 8.07 ± 8.90 |
This table illustrates the differences in intestinal permeability across various treatment groups, highlighting how iohexol can serve as a sensitive marker for disease activity .
Clinical Applications and Implications
The biological activity of iohexol extends into clinical applications beyond imaging. Its role in evaluating kidney function through GFR estimation and its effectiveness as an intestinal permeability marker underscore its importance in patient management.
Recent research has also compared iohexol with other contrast agents like barium sulfate, indicating its effectiveness in specific clinical scenarios such as assessing swallowing difficulties predictive of pneumonia . The findings suggest that using iohexol can enhance diagnostic accuracy in patients with unintentional weight loss by providing critical insights into swallowing mechanics.
特性
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023157 | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66108-95-0 | |
Record name | Iohexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iohexol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOHEXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-180 °C, 174 - 180 °C | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.
A: Iohexol primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []
A: Iohexol is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []
A: Studies using simultaneous administration of Iohexol and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that Iohexol does not significantly alter GFR. []
A: Yes, Iohexol clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]
ANone: Iohexol clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:
- Accuracy: Iohexol clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
- Safety: Iohexol exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
- Convenience: Plasma clearance protocols using Iohexol eliminate the need for urine collection, enhancing patient comfort. [, ]
- Cost-effectiveness: Iohexol is readily available and relatively inexpensive compared to some other GFR markers. [, ]
A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using Iohexol, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []
A: Yes, Iohexol clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]
A: In a study comparing Iohexol to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While Iohexol was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []
A: Iohexol is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]
A: While generally safe, Iohexol can cause adverse effects in some individuals, although they are typically mild and transient. [, ]
A: Yes, caution is advised when administering Iohexol to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []
A: While Iohexol is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:
- Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
- Total Volume: Administering larger total volumes of Iohexol has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
- Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []
A: While Iohexol vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.
A: Although Iohexol exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []
ANone: Iohexol is widely used as a contrast agent in various radiological procedures, including:
- Computed Tomography (CT): Iohexol enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
- Excretory Urography: Iohexol helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
- Angiography: Iohexol is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
- Myelography: Iohexol is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []
A: Yes, Iohexol has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using Iohexol in this setting include:
- Rapid Transit Time: Iohexol moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
- Good Opacification: When administered undiluted or diluted 1:1 with water, Iohexol provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []
A: A study comparing low-concentration Iodixanol 270 to Iohexol 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to Iohexol 350 in this patient population.
ANone: Various analytical methods have been employed for quantifying Iohexol concentrations, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring Iohexol levels in plasma and serum. [, , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for Iohexol quantification. [, ]
- X-ray fluorescence analysis: This technique has been utilized to measure Iohexol concentrations in both plasma and urine samples. []
A: HPLC methods for Iohexol analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]
A: In a study comparing the two methods, the Iohexol test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the Iohexol test might be a more sensitive marker for assessing disease activity in this population.
A: Research has demonstrated the successful use of Iohexol as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.
A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading Iohexol in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。